1,3-dibromobicyclo[1.1.1]pentane
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Overview
Description
1,3-Dibromobicyclo[1.1.1]pentane is a highly strained bicyclic compound characterized by its unique three-dimensional structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigidity and high strain energy. The presence of two bromine atoms at the 1 and 3 positions makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Mechanism of Action
Target of Action
1,3-Dibromobicyclo[1.1.1]pentane, also known as Bicyclo[1.1.1]pentane (BCP), is a compound that has been identified as a bioisostere for para-substituted aromatic rings . This means that it can replace these rings in biochemical interactions, effectively becoming the ‘target’ of the action.
Mode of Action
The mode of action of this compound involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . The cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of 1,3-disubstituted BCP ketones . These ketones are formed through a cooperative NHC and iridium dual-catalyzed three-component reaction .
Result of Action
The result of the action of this compound is the formation of 1,3-disubstituted BCP ketones . These ketones are valuable in medicinal and synthetic chemistry, as they represent an important class of bioisosteres with para-substituted aromatic rings .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the cooperative NHC and iridium dual-catalyzed three-component reaction used to synthesize 1,3-disubstituted BCP ketones requires specific conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromobicyclo[1.1.1]pentane can be synthesized through several methods, with one of the most common routes involving the reaction of [1.1.1]propellane with bromine. The process typically involves the following steps:
Synthesis of [1.1.1]propellane: This precursor is synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane through a series of reactions involving strong bases and reducing agents.
Bromination: The [1.1.1]propellane is then reacted with bromine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form bicyclo[1.1.1]pentane derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other strong reducing agents are used for reduction reactions.
Catalysts: Palladium and other transition metal catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials .
Scientific Research Applications
1,3-Dibromobicyclo[1.1.1]pentane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodobicyclo[1.1.1]pentane: Similar in structure but with iodine atoms instead of bromine.
1,3-Dichlorobicyclo[1.1.1]pentane: Contains chlorine atoms at the 1 and 3 positions.
Bicyclo[1.1.1]pentane: The parent compound without any halogen substituents.
Uniqueness
1,3-Dibromobicyclo[1.1.1]pentane is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound.
Properties
IUPAC Name |
1,3-dibromobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-1-5(7,2-4)3-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLUOAVMJBIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510670 |
Source
|
Record name | 1,3-Dibromobicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82783-71-9 |
Source
|
Record name | 1,3-Dibromobicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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